(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
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Description
(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C25H21NO7 and its molecular weight is 447.443. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Activity
This compound has been investigated for its potential as an antidiabetic agent. In vitro studies revealed that certain derivatives of this compound exhibit significant α-glucosidase inhibition activity. Specifically, compounds 4g, 4h, and 4n demonstrated notable inhibitory effects against α-glucosidase, with IC50 values of 20.12 µM, 21.55 µM, and 24.92 µM, respectively .
Anticancer Properties
Several derivatives of this compound have shown promising anticancer activity against specific cell lines. Notably:
- Compounds 4c and 4o displayed potent anticancer activity against the MCF-7 (human breast cancer) cell line, with IC50 values of 2.66 µM and 2.11 µM, respectively .
Antioxidant Activity
The same derivatives were also evaluated for their antioxidant properties. Compounds 4e and 4h exhibited potent antioxidant activity, with IC50 values of 4.25 µM and 5.40 µM, respectively .
Photophysical Behavior
While not directly related to biological applications, it’s interesting to note that 3-(pyridin-2-yl)triimidazotriazine (a related organic molecule) displays rich photophysical behavior. It exhibits excitation-dependent fluorescence and phosphorescence in both blended films and the crystalline phase. The dual fluorescence and dual phosphorescence arise from the coexistence of an extended polycyclic nitrogen-rich moiety (TT) and a fragment (Py) with partial conformational freedom .
Other Potential Applications
Although not explicitly studied for the compound , similar pyrazole-based structures have been explored in various fields, including bioimaging, anti-counterfeiting, catalysis, and displays. Further research may uncover additional applications .
properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO7/c1-14-8-17(32-25(28)16-10-20(29-2)24(31-4)21(11-16)30-3)12-18-22(14)23(27)19(33-18)9-15-6-5-7-26-13-15/h5-13H,1-4H3/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTIYMWZZYZIKW-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.